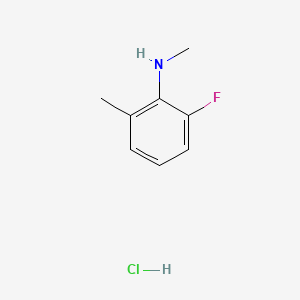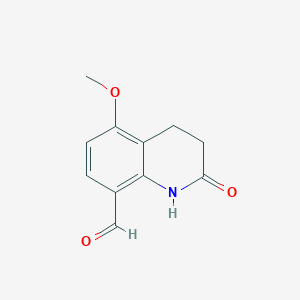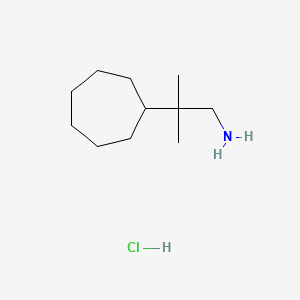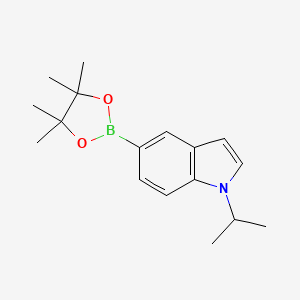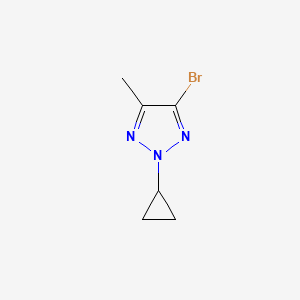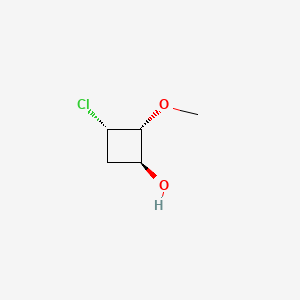
3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety substituted with two chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of 3,5-dichloroaniline. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic acids or borates.
Reduction: The nitro group in the aniline moiety can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include boronic acids, amines, and substituted anilines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes such as proteases and kinases. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the chlorine substitutions.
Benzoic acid, 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester: Similar boronic acid derivative with a benzoic acid moiety.
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of an aniline moiety.
Uniqueness
The presence of both chlorine substitutions and the boronic acid moiety in 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline makes it unique. The chlorine atoms enhance its reactivity in substitution reactions, while the boronic acid moiety provides versatility in forming covalent bonds with various nucleophiles. This combination of features makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C12H16BCl2NO2 |
|---|---|
Molecular Weight |
288.0 g/mol |
IUPAC Name |
3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)10-8(14)5-7(16)6-9(10)15/h5-6H,16H2,1-4H3 |
InChI Key |
KSBVFONMWDATON-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


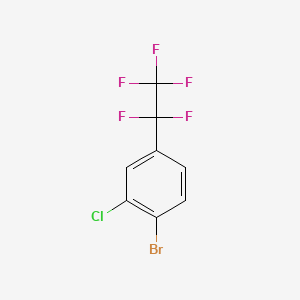
![2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)

![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)

